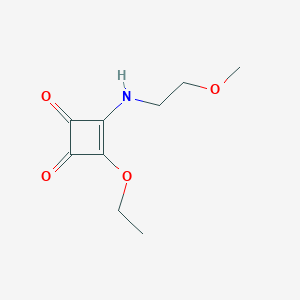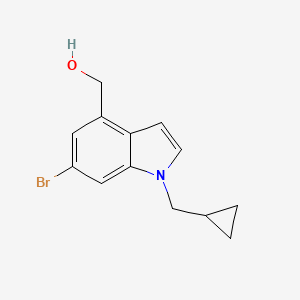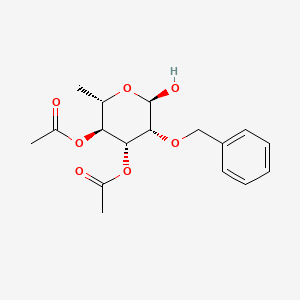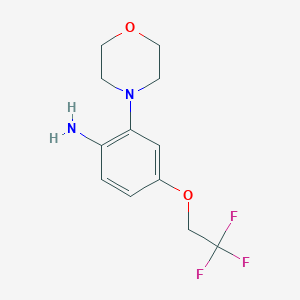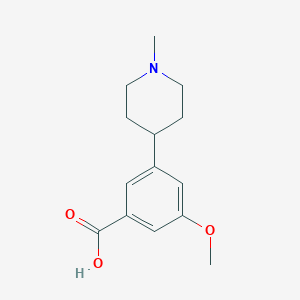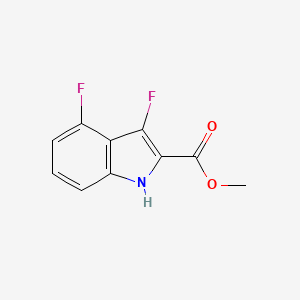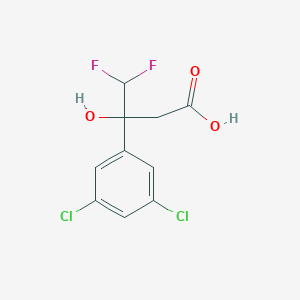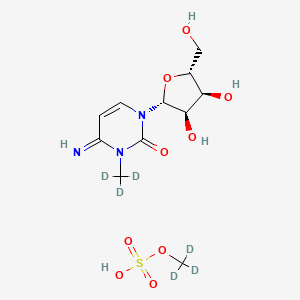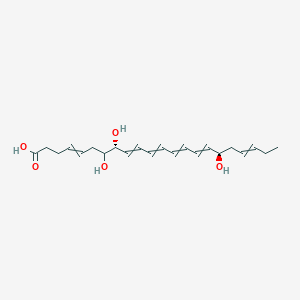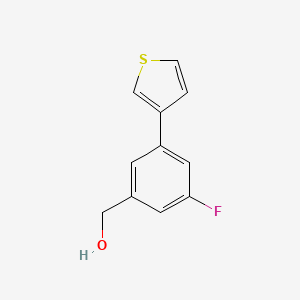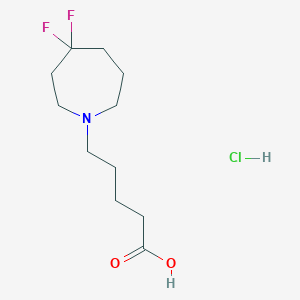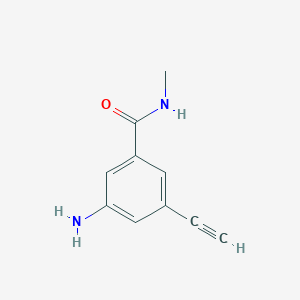
3-Amino-5-ethynyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-ethynyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, an ethynyl group, and a methyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethynyl-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. Finally, the methyl group is introduced through N-methylation using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Amino-5-ethynyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alkenyl and alkyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Amino-5-ethynyl-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Amino-5-ethynyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
3-Amino-5-ethynylbenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
3-Amino-5-methylbenzamide: Lacks the ethynyl group, which may influence its overall properties.
N-Methyl-3-aminobenzamide: Lacks the ethynyl group, which may alter its chemical and biological behavior.
Uniqueness
3-Amino-5-ethynyl-N-methylbenzamide is unique due to the presence of both the ethynyl and N-methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3-amino-5-ethynyl-N-methylbenzamide |
InChI |
InChI=1S/C10H10N2O/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h1,4-6H,11H2,2H3,(H,12,13) |
InChI 键 |
VFCXEGHZQBXRFW-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CC(=C1)C#C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


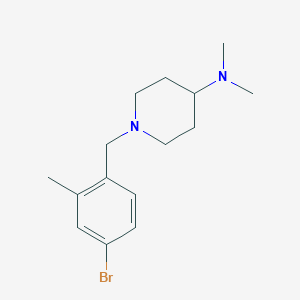
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
